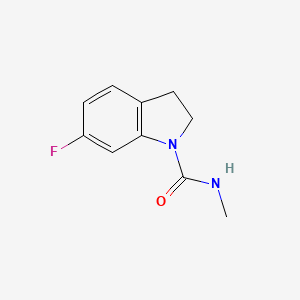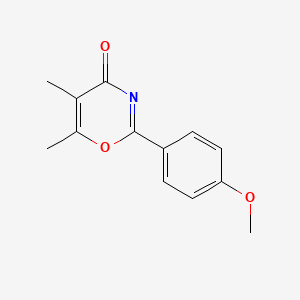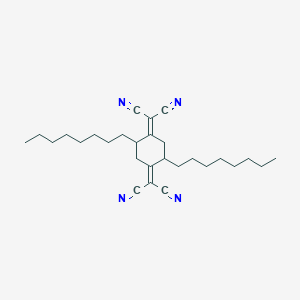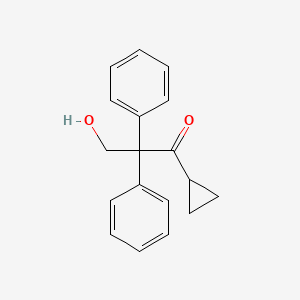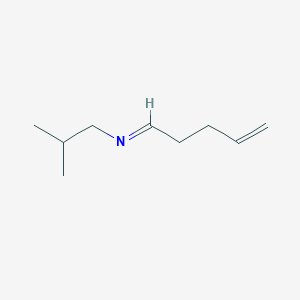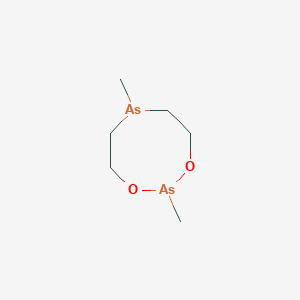
2,6-Dimethyl-1,3,2,6-dioxadiarsocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1,3,2,6-dioxadiarsocane is an organoarsenic compound with the molecular formula C4H10As2O2 It is a heterocyclic compound containing arsenic atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane typically involves the reaction of dimethylarsinic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the desired dioxadiarsocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-1,3,2,6-dioxadiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its corresponding arsenic hydrides.
Substitution: The arsenic atoms in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Arsenic oxides and related compounds.
Reduction: Arsenic hydrides and related species.
Substitution: Various substituted dioxadiarsocane derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1,3,2,6-dioxadiarsocane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1,3,2,6-dioxadiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethyl-1,3,2,6-dioxadiarsocane: Unique due to its specific ring structure and arsenic content.
Dimethylarsinic acid: A precursor in the synthesis of dioxadiarsocane.
Arsenic trioxide: Another arsenic-containing compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its heterocyclic structure containing arsenic atoms. This gives it distinct chemical reactivity and potential for various applications that are not shared by simpler arsenic compounds.
Eigenschaften
CAS-Nummer |
87993-24-6 |
|---|---|
Molekularformel |
C6H14As2O2 |
Molekulargewicht |
268.02 g/mol |
IUPAC-Name |
2,6-dimethyl-1,3,2,6-dioxadiarsocane |
InChI |
InChI=1S/C6H14As2O2/c1-7-3-5-9-8(2)10-6-4-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
LTIQSWRYCUZGPU-UHFFFAOYSA-N |
Kanonische SMILES |
C[As]1CCO[As](OCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


oxophosphanium](/img/structure/B14381320.png)
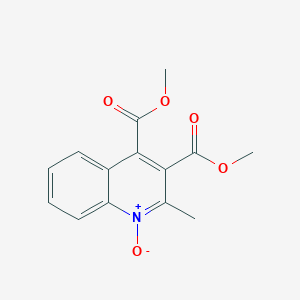
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
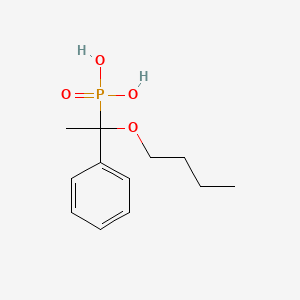

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
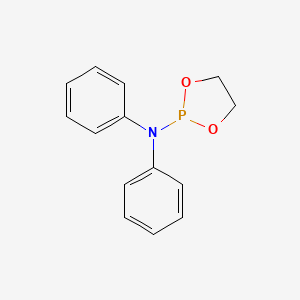
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
